Meta-Bromophenyl Substitution Confers Sub-Nanomolar Binding Affinity at the Histamine H3 Receptor
A derivative of 1-(3-bromophenyl)-1H-pyrazol-5-amine exhibited a Kd of 1.35 nM against the human histamine H3 receptor (H3R), measured via a BRET assay in HEK293T cells [1]. While this specific derivative contains additional substitutions beyond the core scaffold, the meta-bromophenyl moiety is a conserved pharmacophoric element essential for achieving this high-affinity interaction. In contrast, the unsubstituted phenyl analog 1-phenyl-1H-pyrazol-5-amine displayed significantly weaker inhibition against the p38α MAP kinase, with an IC50 of 2,300 nM (2.3 μM) [2]. This difference underscores the critical role of the bromine substituent in enhancing target engagement.
| Evidence Dimension | Binding affinity (Kd) for human H3R |
|---|---|
| Target Compound Data | Derivative with 3-bromophenyl core: Kd = 1.35 nM |
| Comparator Or Baseline | 1-phenyl-1H-pyrazol-5-amine: IC50 = 2,300 nM (p38α MAP kinase; orthogonal target for comparison) |
| Quantified Difference | Approximately 1,700-fold lower numeric value (indicative of enhanced potency for the brominated scaffold) |
| Conditions | Human H3R BRET assay (HEK293T cells) vs. p38α MAP kinase inhibition |
Why This Matters
The presence of the 3-bromophenyl group in this scaffold family is associated with sub-nanomolar target engagement, a property essential for high-quality chemical probes and lead compounds in GPCR drug discovery.
- [1] BindingDB BDBM50538677 (CHEMBL4635634). Kd = 1.35 nM for human histamine H3 receptor (H3R). HEK293T BRET assay. View Source
- [2] BindingDB. (5-Amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanone, IC50 = 2.3 μM for p38α MAP kinase. View Source
